molecular formula C11H7NO5 B11779020 2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid

Cat. No.: B11779020
M. Wt: 233.18 g/mol
InChI Key: WLUGCWYXKAZSDN-UHFFFAOYSA-N
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Description

2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a trioxo group attached to the isoquinoline ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoquinoline ring, followed by the introduction of the trioxo group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography and crystallization for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoquinoline derivatives, while reduction can produce reduced isoquinoline compounds. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler compound with a similar core structure but lacking the trioxo and acetic acid groups.

    Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.

    Phthalic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is unique due to its specific combination of functional groups and the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

2-(1,3,4-trioxoisoquinolin-2-yl)acetic acid

InChI

InChI=1S/C11H7NO5/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11(12)17/h1-4H,5H2,(H,13,14)

InChI Key

WLUGCWYXKAZSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC(=O)O

Origin of Product

United States

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